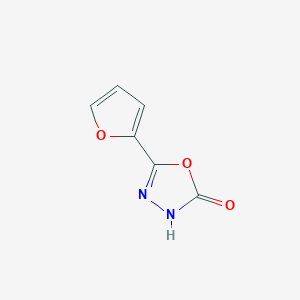

5-(呋喃-2-基)-1,3,4-恶二唑-2(3H)-酮

描述

Synthesis Analysis

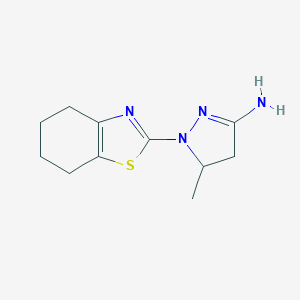

The synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives is typically initiated from furan-2-carboxylic acid hydrazide. Through a series of reactions, including the Mannich reaction and the preparation of methyl derivatives, these compounds are synthesized and confirmed by various analytical techniques, such as IR and 1H-NMR spectra, demonstrating their structural integrity and the feasibility of synthesizing oxadiazole derivatives with furan components (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

The molecular structure of compounds related to 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives has been extensively characterized by spectroscopic methods such as multinuclear NMR spectroscopy, IR spectroscopy, and elemental analysis. Single crystal X-ray diffraction methods have further confirmed the structures, revealing detailed insights into their molecular geometry and the positioning of furan and oxadiazole rings within the compound, thus providing a solid foundation for understanding the chemical behavior of these molecules (Yu et al., 2017).

Chemical Reactions and Properties

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan serves as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives, showcasing the versatility of 1,2,4-oxadiazole compounds in chemical synthesis. The reactions involve acylation, oxidation to azo and nitro groups, and transformations of the oxadiazole ring, highlighting the compound's reactivity and potential for creating a wide range of chemical structures (Stepanov, Dashko, & Stepanova, 2019).

Physical Properties Analysis

The physical properties of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have been studied through methods like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These studies indicate moderate thermal stabilities for these compounds, making them suitable for various applications that require specific thermal behavior (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties and reactivity of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives are characterized by their ability to undergo various chemical reactions, including nucleophilic substitution reactions, which lead to the formation of novel compounds. These reactions are crucial for expanding the range of potential applications of these compounds in materials science and organic synthesis (Liu Zhe, 2009).

科学研究应用

有机合成和互变异构平衡研究: 该化合物用于有机合成和互变异构平衡研究,为合成化学知识的发展做出了贡献 (Koparır、Çetin 和 Cansiz,2005)。

生物活性与药物开发: 由该化合物合成的双(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)偶氮染料衍生物表现出显着的生物活性。这些衍生物在发现更安全的生物活性分子方面显示出前景,表明它们在药物研究中的潜力 (Shridhar,2011)。

多杂环系综的创建: (5-R-1,3,4-恶二唑-2-基)呋喃三唑的合成导致了新的多杂环系综,其中包含呋喃三唑、1,3,4-恶二唑、吡咯、三唑、呋喃和噻吩等多个杂环单元。这对于新型化学结构的开发具有意义 (Fershtat 等人,2016)。

抗菌、抗结核、抗肿瘤、抗病毒和抗氧化活性: 1,3,4-恶二唑,包括衍生自呋喃的恶二唑,显示出一系列生物活性,包括抗菌、抗结核、抗肿瘤、抗病毒和抗氧化活性。这使得它们对于开发各种治疗剂非常重要 (Siwach 和 Verma,2020)。

光化学应用: 已经研究了 1,3,4-恶二唑与呋喃的光化学反应,提供了对杂环化合物光化学的见解 (Tsuge、Oe 和 Tashiro,1973)。

化学反应性和分子对接研究: 合成的恶二唑衍生物,包括衍生自呋喃的衍生物,表现出有希望的抗结核活性。这些化合物具有作为新型抗癌药物的潜力,展示了它们在药物化学中的应用 (El-Azab 等人,2018)。

高能材料开发: 衍生自呋喃的恶二唑为基础的化合物被探索为不敏感的高能材料,具有中等热稳定性和优异的爆轰性能,突出了它们在材料科学中的潜力 (Yu 等人,2017)。

抗菌和抗炎活性: 已证明这些化合物具有抗菌和抗炎特性,进一步强调了它们在药物发现和药物研究中的重要性 (Ravindra 等人,2006)。

作用机制

Target of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates .

Mode of Action

Furan derivatives have been utilized as pronucleophiles in an asymmetric vinylogous michael addition to an α,β-unsaturated-γ-lactam, leading to hybrid molecules possessing γ-lactam and butenolide structural motifs . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are structurally similar to the compound , are known to be important organic compounds due to their recognized pharmaceutical activity . They can be prepared via reductive amination of furfurals isolated from biomass , suggesting that the compound may affect similar biochemical pathways.

Result of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates . This suggests that the compound may have similar antibacterial effects.

Action Environment

It is known that the electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . This suggests that environmental factors such as the presence of electricity could potentially influence the compound’s action.

未来方向

属性

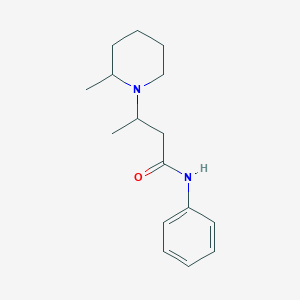

IUPAC Name |

5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNURLUEDZPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326211 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103418-56-0 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)

![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)